![molecular formula C8H6BrF3O B1400725 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene CAS No. 936249-99-9](/img/structure/B1400725.png)
2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene
Overview
Description
2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene (2-BEF) is an organic compound that has been extensively studied in the scientific and medical fields due to its unique properties. It is a versatile compound with a wide range of applications in both organic synthesis and scientific research.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Intermediate in Organic Syntheses : It serves as an intermediate in various chemical reactions including diazotization, fluorination, and electrophilic substitution, contributing to the synthesis of complex organic molecules (Rutherford & Redmond, 2003).
- Electrochemical Fluorination : The compound is involved in electrochemical fluorination studies, highlighting its potential in producing fluorinated compounds (Horio et al., 1996).
- Palladium-Catalyzed Reactions : Used in palladium-catalyzed carbonylative reactions, indicating its role in forming heterocycles and facilitating nucleophilic substitution (Chen et al., 2014).
Material Science and Spectroscopy
- Photofragment Spectroscopy : The compound's derivatives are studied in photofragment translational spectroscopy, providing insights into the effects of fluorine atom substitution (Gu et al., 2001).
- Vibrational Spectroscopy : It is used in vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and structural analysis (Reddy & Rao, 1994).
Pharmaceutical and Radiochemistry
- Radiopharmaceutical Synthesis : The compound is utilized in the synthesis of radiochemicals, particularly in 18F-arylation reactions, crucial for medical imaging techniques like PET scans (Ermert et al., 2004).
Miscellaneous Applications
- Electrochemical Studies : It has applications in electrochemical studies, particularly in reactions involving radical cations and hydroxyl radicals, relevant to environmental chemistry and pollutant degradation (Mohan & Mittal, 1996).
properties
IUPAC Name |
2-bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPZYBHEPDBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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